Diethyl 2-[(4-amino-3-fluorophenyl)methyl]propanedioate
Description
Diethyl 2-[(4-amino-3-fluorophenyl)methyl]propanedioate (CAS 78543-08-5) is a malonate derivative with a molecular formula of C₁₄H₁₈FNO₄ and a molecular weight of 283.30 g/mol . Its structure features a propanedioate ester core substituted with a (4-amino-3-fluorophenyl)methyl group, combining aromatic amine and fluorine functionalities. Key physical properties include a density of 1.204 g/cm³, boiling point of 370.1°C, and flash point of 177.6°C . This compound is likely used as a pharmaceutical intermediate, given the prevalence of fluorine and aromatic amines in bioactive molecules .
Properties
IUPAC Name |
diethyl 2-[(4-amino-3-fluorophenyl)methyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-3-19-13(17)10(14(18)20-4-2)7-9-5-6-12(16)11(15)8-9/h5-6,8,10H,3-4,7,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCOLARMIHRPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)N)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(4-amino-3-fluorophenyl)methyl]propanedioate typically involves the reaction of diethyl malonate with 4-amino-3-fluorobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the malonate anion attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(4-amino-3-fluorophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Diethyl 2-[(4-amino-3-fluorophenyl)methyl]propanedioate has the molecular formula and a molecular weight of approximately 283.29 g/mol. Its structure features a diethyl ester group, an amino group, and a fluorinated phenyl ring, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. This compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. For instance, related compounds have shown efficacy against various cancer cell lines, suggesting that this compound could similarly affect tumor growth dynamics.
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| This compound | A549 (lung cancer) | TBD |
| Analog Compound A | MDA-MB-231 (breast cancer) | 75% |
| Analog Compound B | HeLa (cervical cancer) | 68% |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains, potentially making it a candidate for developing new antibiotics.
Anticancer Studies
A case study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of structurally similar compounds. These studies utilized xenograft models to demonstrate that certain derivatives effectively inhibited tumor growth by modulating key oncogenic pathways.
Antimicrobial Research
Another study focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications to the amino group significantly enhanced antibacterial activity, indicating that this compound may also possess similar properties.
Mechanism of Action
The mechanism of action of Diethyl 2-[(4-amino-3-fluorophenyl)methyl]propanedioate involves its interaction with specific molecular targets. The amine and fluorine functional groups allow it to participate in various biochemical pathways, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Compound 1: 1,3-Diethyl 2-(4-Chlorobutyl)Propanedioate (CAS 18719-44-3)
- Molecular Formula : C₁₁H₁₉ClO₄
- Molecular Weight : 250.72 g/mol
- Substituent : 4-Chlorobutyl group
- Key Differences: The chloroalkyl substituent introduces aliphatic reactivity (e.g., nucleophilic substitution) compared to the aromatic system of the target compound. Lower molecular weight (250.72 vs. Applications: Primarily a synthetic intermediate, possibly in agrochemicals or polymers .
2.2. Compound 2: Diethyl 2-(Benzyl(Methyl)Amino)Propanedioate
- Molecular Formula: ~C₁₄H₁₉NO₄ (calculated)
- Substituent: Benzyl(methyl)amino group
- Key Differences: The aliphatic amine lacks the electronic effects of the aromatic amine in the target compound, altering reactivity (e.g., reduced resonance stabilization). Applications: Intermediate in hydantoin synthesis, highlighting utility in heterocyclic chemistry .
2.3. Compound 3: Methyl 2-Amino-3-(4-Fluorophenyl)Propanoate Hydrochloride (CAS 64282-12-8)
- Molecular Formula: C₁₀H₁₃ClFNO₂
- Molecular Weight : 233.67 g/mol
- Substituent: 4-Fluorophenyl and amino groups (as a hydrochloride salt).
- Key Differences: Propanoate backbone (single ester) vs. propanedioate (two esters), reducing steric bulk. Hydrochloride salt form improves aqueous solubility but limits compatibility with non-polar reagents. Applications: Biochemical research, leveraging fluorine’s metabolic stability and amino group’s reactivity .
Comparative Data Table
Research Findings and Implications
Reactivity :
- The target compound’s aromatic amine enables electrophilic substitution or diazotization, while its fluorine enhances electron-withdrawing effects, stabilizing intermediates . In contrast, Compound 1’s chloroalkyl group is more reactive in SN2 reactions but less suited for aromatic drug scaffolds .
- Compound 2’s aliphatic amine may undergo alkylation or acylation but lacks the conjugation benefits of aromatic amines .
Stability :
- Pharmacological Potential: The fluorine and aromatic amine in the target compound enhance binding to biological targets (e.g., enzymes, receptors) and improve metabolic stability, making it superior for drug development compared to Compounds 1 and 2 .
Biological Activity
Diethyl 2-[(4-amino-3-fluorophenyl)methyl]propanedioate, commonly referred to as diethyl (4-amino-3-fluorophenyl)methylmalonate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), synthesis, and relevant case studies.
- Molecular Formula : C₁₄H₁₈FNO₄
- Molecular Weight : 283.295 g/mol
- Density : 1.204 g/cm³
- Boiling Point : 370.1 °C
- CAS Number : 78543-08-5
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of diethyl (4-amino-3-fluorophenyl)methylmalonate typically involves the reaction of diethyl malonate with appropriate amine derivatives. The presence of the fluorine atom and amino group in the phenyl ring significantly influences its biological properties. Structure-activity relationship studies indicate that modifications to the substituents on the aromatic ring can enhance or diminish biological efficacy.
Table 1: Summary of SAR Findings
| Compound Variation | Activity (IC₅₀) | Notes |
|---|---|---|
| Parent compound | Varies | Base activity without modifications |
| Fluorinated derivatives | IC₅₀ = 12 nm | Enhanced inhibitory activity |
| Amino group substitutions | IC₅₀ = 0.028 nm | Significant increase in potency |
Biological Activity
Research indicates that diethyl (4-amino-3-fluorophenyl)methylmalonate exhibits various biological activities, including:
- Antioxidant Activity : In vitro studies have demonstrated that this compound has significant antioxidant properties, which may contribute to its therapeutic effects in oxidative stress-related conditions .
- Anticancer Potential : Preliminary investigations have shown that derivatives of this compound possess cytotoxic effects against several cancer cell lines, including human colon cancer cells (HCT116). The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression, such as aromatase and steroid sulfatase, with promising IC₅₀ values indicating potent inhibitory effects .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer effects of diethyl (4-amino-3-fluorophenyl)methylmalonate, researchers found that the compound significantly inhibited the growth of HCT116 cells. The study utilized various concentrations of the compound and assessed cell viability through MTT assays. Results indicated a dose-dependent response, with IC₅₀ values suggesting strong cytotoxicity at lower concentrations .
Case Study 2: Enzyme Inhibition
Another investigation assessed the inhibitory effects of this compound on aromatase activity in JEG-3 cell preparations. The findings revealed an IC₅₀ value of 0.2 nm, highlighting its potential as a dual inhibitor for aromatase and steroid sulfatase, which are critical targets in hormone-dependent cancers .
Q & A
Basic: What synthetic routes are recommended for Diethyl 2-[(4-amino-3-fluorophenyl)methyl]propanedioate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 4-amino-3-fluorobenzyl bromide with diethyl propanedioate under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes:
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates .
- Purification : Recrystallization from ethanol yields >95% purity, as demonstrated in analogous malonate ester syntheses .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track progress .
Basic: Which spectroscopic techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key groups:
- FT-IR : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and NH₂ (stretch ~3350 cm⁻¹) .
- XRD : For crystalline samples, SHELX software refines bond lengths/angles, resolving ambiguities in stereochemistry .
Advanced: How can crystallographic data contradictions be resolved during structural analysis?
Methodological Answer:
Discrepancies in XRD data (e.g., thermal motion, twinning) require:
- Robust refinement : Use SHELXL with high-resolution data (>1.0 Å) to model anisotropic displacement parameters .
- Validation tools : Check R-factor convergence (R₁ < 5%) and ADDSYM in PLATON to detect missed symmetry .
- Comparative analysis : Cross-validate with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G*) to confirm bond conformations .
Advanced: What strategies mitigate low solubility (g/L) in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/water mixtures (<5% DMSO) or cyclodextrin inclusion complexes to enhance dissolution .
- Derivatization : Convert to water-soluble salts (e.g., sodium malonate via saponification) temporarily .
- Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) for sustained release in cell-based studies .
Advanced: How to design mechanistic studies for its reactivity in nucleophilic environments?
Methodological Answer:
- Kinetic profiling : Monitor reactions (e.g., with benzyl chloride) via stopped-flow UV-Vis at λ = 260 nm (ester cleavage).
- Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis assays to track oxygen incorporation into byproducts .
- DFT calculations : Simulate transition states (e.g., via ORCA at M06-2X/def2-TZVP) to predict regioselectivity in substitutions .
Advanced: Which computational methods predict its interactions with enzymatic targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina with crystal structures (PDB) of target enzymes (e.g., hydrolases). Set grid boxes around active sites (20 ų) and validate with MM-GBSA binding energy calculations .
- MD simulations : Run 100-ns trajectories (GROMACS, AMBER force field) to assess stability of ligand-protein complexes in solvated systems .
- QSAR modeling : Build regression models (DRAGON descriptors) to correlate substituent effects (e.g., fluorine position) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
